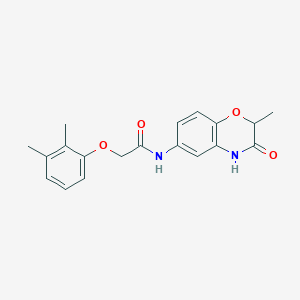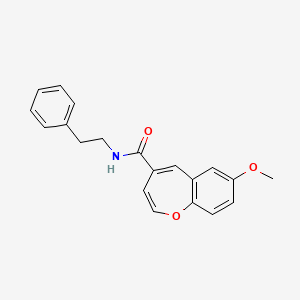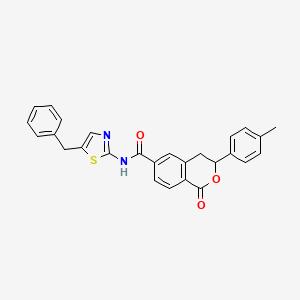
2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a complex organic compound that belongs to the class of benzoxazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step involves the synthesis of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzoxazine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the Dimethylphenoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.
Substitution: The phenoxy and benzoxazine rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: Hydroxyl derivatives of the benzoxazine ring.
Substitution: Halogenated or nitrated derivatives of the phenoxy or benzoxazine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazine ring and phenoxy group could play a crucial role in binding to molecular targets, while the acetamide group may influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propionamide
- 2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butyramide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups. The presence of the benzoxazine ring, phenoxy group, and acetamide group in a single molecule provides a unique set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-11-5-4-6-16(12(11)2)24-10-18(22)20-14-7-8-17-15(9-14)21-19(23)13(3)25-17/h4-9,13H,10H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
UKSYXADZSVXWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322919.png)
![2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322927.png)
![N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11322928.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11322932.png)
![1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11322937.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11322948.png)

![1-cyclohexyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322957.png)
![5-chloro-3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11322969.png)
![2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322973.png)

![6-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11322996.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11323009.png)
